4-Amino-6-(3-fluorophenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol is an organic compound with a molecular formula of C10H8FN3O and a molecular weight of 205.19 g/mol. This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets . These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
It is known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects . For instance, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced inotropic and vasodilator properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyridazinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The action of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can be influenced by various environmental factors. For instance, a related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, has been shown to act as a corrosion inhibitor in an acidic environment . The performance of this compound was found to improve with increasing concentration but decreased somewhat with increasing temperature .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . The interaction between this compound and PDE enzymes can lead to changes in cellular signaling pathways, affecting various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE enzymes by this compound can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE enzymes, which leads to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions, but may degrade over time, affecting their efficacy . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may be observed. These effects can include changes in liver and kidney function, as well as alterations in blood parameters. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield this compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form various substituted pyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include pyridazinone derivatives, amino-substituted pyridazines, and halogenated pyridazines. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential pharmacological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol include:
- 6-Phenylpyridazin-3(2H)-one
- 4-(3-Chlorophenyl)pyridazin-3(2H)-one
- 6-(4-Methylphenyl)pyridazin-3(2H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino and fluorophenyl groups, which contribute to its distinct pharmacological profile. The presence of the fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-3-(3-fluorophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITBKBFOVZGDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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